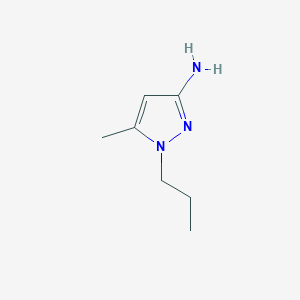

5-methyl-1-propyl-1H-pyrazol-3-amine

Description

Chemical Structure and Properties

5-Methyl-1-propyl-1H-pyrazol-3-amine (CAS: 943107-35-5) is a pyrazole derivative with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol. It features a methyl group at position 5 and a propyl substituent at position 1 of the pyrazole ring. The compound is commercially available with a purity of 95% (Combi-Blocks product QZ-2824) and is listed by suppliers such as AldrichCPR and Matrix Scientific .

Modifications to substituents on the pyrazole ring are common to tune physicochemical properties for applications in pharmaceuticals, agrochemicals, or materials science .

Propriétés

IUPAC Name |

5-methyl-1-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMWRTXRUDPAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428337 | |

| Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943107-35-5 | |

| Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a 1,3-diketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation ensures efficient and cost-effective production .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

5-Methyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-methyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the pyrazole ring can interact with receptor sites, influencing signal transduction pathways .

Comparaison Avec Des Composés Similaires

Substitution Pattern and Molecular Weight

The table below compares 5-methyl-1-propyl-1H-pyrazol-3-amine with analogs differing in substituent position, alkyl chain length, or additional functional groups:

Key Observations :

- Positional Isomerism: The positional isomer 5-methyl-2-propyl-2H-pyrazol-3-ylamine (CAS 3524-34-3) shares the same molecular formula but differs in the propyl group’s placement (position 2 vs. 1).

- Aromatic vs. Aliphatic Substituents: The N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine incorporates a pyridine ring, increasing molecular weight by ~63 g/mol compared to the target compound.

- Simpler Analogs: 3-Amino-5-methylpyrazole (CAS 31230-17-8) lacks the propyl group, resulting in lower molecular weight (97.12 g/mol) and higher solubility in polar solvents .

Physicochemical Properties

| Property | This compound | 1-Methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine |

|---|---|---|

| Predicted Density (g/cm³) | Not reported | 1.07 ± 0.1 |

| Predicted Boiling Point (°C) | Not reported | 298.9 ± 25.0 |

| Predicted pKa | Not reported | 7.91 ± 0.50 |

Insights :

- The target compound’s lack of reported pKa or density data highlights a gap in existing literature, emphasizing the need for further experimental characterization.

Activité Biologique

5-Methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

This compound has the molecular formula and a molecular weight of 139.20 g/mol. Its structure features a pyrazole ring, which is known for its versatility in medicinal chemistry. The compound can undergo various chemical reactions, including oxidation and cyclization, making it a valuable building block in organic synthesis and drug development .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is critical for its potential applications in medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often display antimicrobial properties. For example, research has shown that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Enzyme Inhibition : this compound may act as an enzyme inhibitor, particularly against targets involved in critical metabolic pathways. This property is significant for drug development aimed at diseases such as cancer and metabolic disorders .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that structural modifications could enhance potency.

- Anti-inflammatory Activity : In another study, researchers assessed the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The findings demonstrated that specific modifications to the pyrazole structure led to reduced inflammation markers and improved clinical outcomes .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed promising results. For instance, it showed competitive inhibition against certain kinases involved in cancer progression, highlighting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.